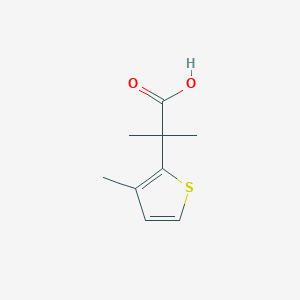
2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid is an organic compound with the molecular formula C9H12O2S It is a derivative of propanoic acid, where the propanoic acid backbone is substituted with a 3-methylthiophen-2-yl group at the second carbon and an additional methyl group at the same carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophene and 2-bromo-2-methylpropanoic acid.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent like tetrahydrofuran (THF) is used, and the reaction is typically performed under an inert atmosphere of nitrogen or argon.
Catalysts and Reagents: A strong base such as sodium hydride (NaH) is used to deprotonate the 3-methylthiophene, followed by the addition of 2-bromo-2-methylpropanoic acid to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can undergo electrophilic substitution reactions, where electrophiles replace one of the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Brominated or nitrated derivatives
Applications De Recherche Scientifique
2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpropanoic acid: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and applications.
3-Methylthiophene-2-carboxylic acid: Lacks the additional methyl group on the propanoic acid backbone, affecting its steric and electronic properties.
Uniqueness
2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid is unique due to the presence of both the thiophene ring and the additional methyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C9H12O2S |
|---|---|
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
2-methyl-2-(3-methylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C9H12O2S/c1-6-4-5-12-7(6)9(2,3)8(10)11/h4-5H,1-3H3,(H,10,11) |
Clé InChI |
OQSSYLZUJIBDHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-2-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073216.png)
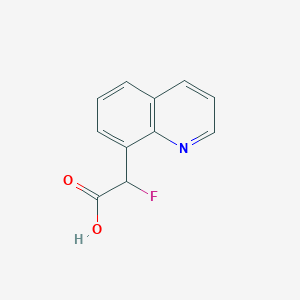
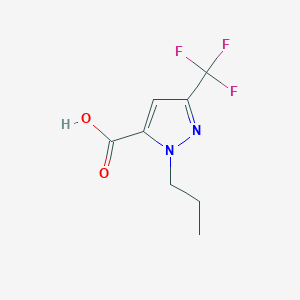
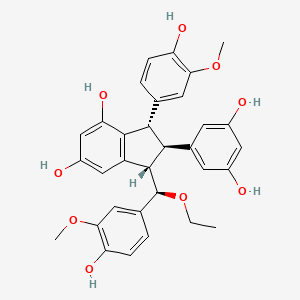

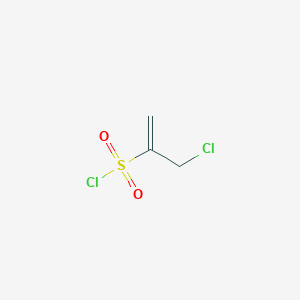

![2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine](/img/structure/B13073253.png)


![(3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde](/img/structure/B13073258.png)



